8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Overview
Description
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a chemical compound with the molecular formula C8H4ClF3N2. It is an important intermediate used in the synthesis of various organic compounds. This compound is known for its unique structural features, which include a chloro group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl magnesium bromide . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its nematicidal and fungicidal activities are believed to result from its ability to disrupt essential biological processes in target organisms . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives
Uniqueness
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group and a trifluoromethyl group on the imidazo[1,2-a]pyridine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c9-5-1-4(8(10,11)12)2-15-3-6(13)14-7(5)15/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCGACFMVKHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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